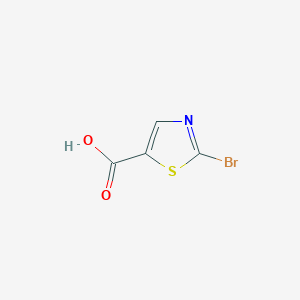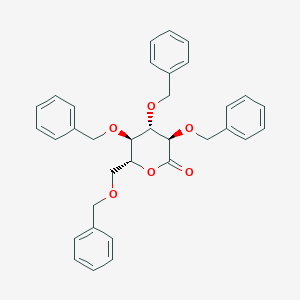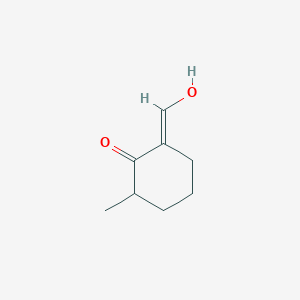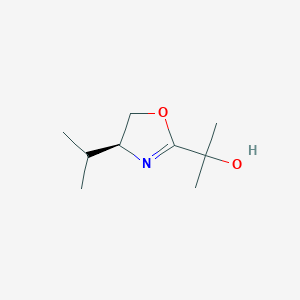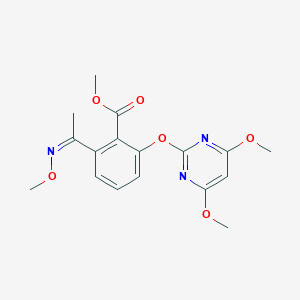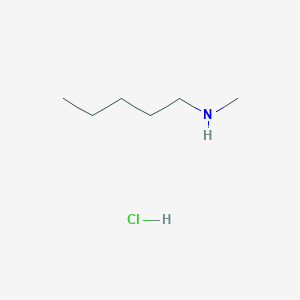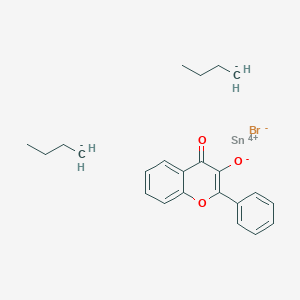
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride (TBNPT) is a tetrazolium salt that has been extensively studied for its potential applications in scientific research. TBNPT is a redox indicator that undergoes a color change in the presence of reducing agents, making it useful for a variety of applications including enzyme assays, cytotoxicity assays, and microbial growth studies.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has been used in a wide range of scientific research applications, including enzyme assays, cytotoxicity assays, and microbial growth studies. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is particularly useful in enzyme assays as it can be used to measure the activity of enzymes that produce reducing agents. In cytotoxicity assays, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is used to measure the viability of cells in the presence of various compounds. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has also been used in microbial growth studies to measure the growth of bacteria and fungi.
Mecanismo De Acción
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride undergoes a color change from red to purple in the presence of reducing agents, such as NADH or NADPH. This color change is due to the reduction of the nitro groups on the phenyl rings of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride. The mechanism of action of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride involves the transfer of electrons from the reducing agent to the tetrazolium salt, resulting in the formation of a colored formazan product.
Efectos Bioquímicos Y Fisiológicos
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is its sensitivity to reducing agents, which makes it a useful tool for measuring enzyme activity and cytotoxicity. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is also relatively inexpensive and easy to use. One limitation of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is that it is not specific to any particular reducing agent, which can make it difficult to interpret results in some cases.
Direcciones Futuras
There are several potential future directions for 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride research. One area of interest is the development of new 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride derivatives with improved sensitivity and specificity for particular reducing agents. Another area of interest is the use of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Finally, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride may have potential applications in the development of new antimicrobial agents.
Métodos De Síntesis
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride can be synthesized using a variety of methods, including the reaction of tert-butyl azide with 4-nitrophenylacetylene followed by the addition of sodium azide and hydrochloric acid. The resulting product is then purified using column chromatography to yield 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride as a red crystalline solid.
Propiedades
Número CAS |
157458-76-9 |
|---|---|
Nombre del producto |
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride |
Fórmula molecular |
C17H17ClN6O4 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
5-tert-butyl-2,3-bis(4-nitrophenyl)tetrazol-2-ium;chloride |
InChI |
InChI=1S/C17H17N6O4.ClH/c1-17(2,3)16-18-20(12-4-8-14(9-5-12)22(24)25)21(19-16)13-6-10-15(11-7-13)23(26)27;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WXBYFPXRNHZLPD-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES canónico |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Sinónimos |
2,3-di-(4-nitrophenyl)-5-t-butyl-2H-tetrazolium 2,3-di-(4-nitrophenyl)-5-tert-butyl-2-H-tetrazolium chloride t-butyl-DNTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



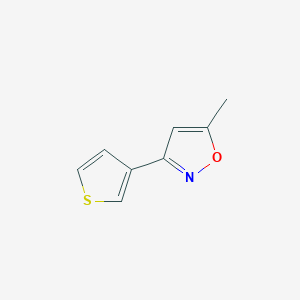
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
